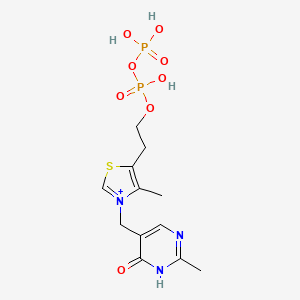

Oxythiamine(1+) pyrophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxythiamine(1+) pyrophosphate is a 1,3-thiazolium cation that is the cationic form of oxythiamine pyrophosphate It is a 1,3-thiazolium cation and a thiamine phosphate.

Scientific Research Applications

Enzymatic Activity Modulation

Oxythiamine pyrophosphate has been shown to bind to the active centers of thiamine-dependent enzymes, influencing their activity. In Saccharomyces cerevisiae cells, it was observed to decrease the specific activity of pyruvate decarboxylase on both control and oxythiamine medium after the first 6 hours of culture. Moreover, it caused a stronger inhibition of mitochondrial pyruvate dehydrogenase than of cytosolic enzymes, which may contribute to the decrease in growth rate and viability of yeast on a medium with oxythiamine (Tylicki et al., 2005).

Impact on Cell Growth and Viability

The antivitamin properties of oxythiamine pyrophosphate have been studied in the context of cell growth and viability. It was found to be a competitive inhibitor of the mammalian pyruvate dehydrogenase complex, with a significant cytostatic effect on HeLa cells in vitro, impacting their growth rate and viability. This suggests a potential application in the control of cell proliferation (Grabowska et al., 2020).

Role in Collagen Biosynthesis

In cultured human skin fibroblasts, oxythiamine was observed to increase the cytoplasmic concentration of pyruvate, which is known to enhance collagen biosynthesis. This increase in collagen biosynthesis was accompanied by an increase in prolidase activity and level, suggesting a regulatory mechanism in collagen biosynthesis influenced by oxythiamine (Szoka et al., 2015).

Impact on Transketolase Activity and Protein Signals

Oxythiamine has been shown to suppress the nonoxidative synthesis of ribose and induce cell apoptosis by causing a G1 phase arrest in vitro and in vivo. A quantitative proteomic analysis revealed that inhibition of transketolase by oxythiamine altered the dynamics of protein signals in pancreatic cancer cells, leading to changes in multiple cellular signaling pathways associated with cell apoptosis. This highlights the potential application of oxythiamine in therapeutic interventions targeting metabolic enzymes and signaling pathways in cancer cells (Wang et al., 2013).

properties

Product Name |

Oxythiamine(1+) pyrophosphate |

|---|---|

Molecular Formula |

C12H18N3O8P2S+ |

Molecular Weight |

426.3 g/mol |

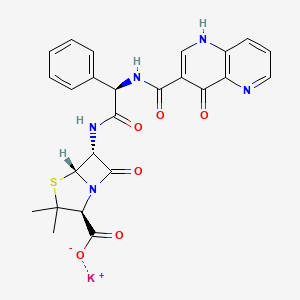

IUPAC Name |

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21)/p+1 |

InChI Key |

FBFAORFKQFQJGN-UHFFFAOYSA-O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

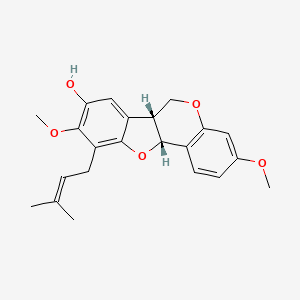

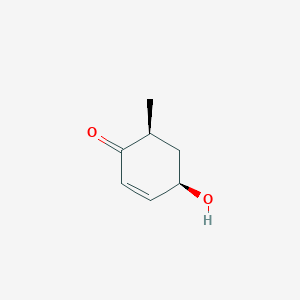

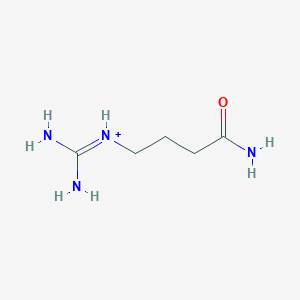

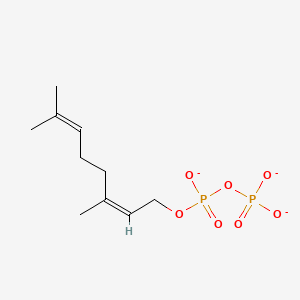

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calixresorc[6]arene](/img/structure/B1263265.png)

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)

![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)